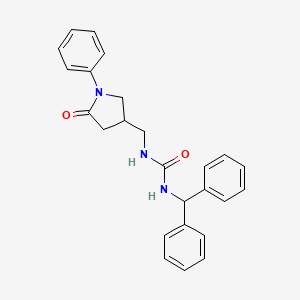![molecular formula C26H19N3O5 B2461376 (4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-carboxylat CAS No. 1031961-00-8](/img/structure/B2461376.png)
(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C26H19N3O5 and its molecular weight is 453.454. The purity is usually 95%.
BenchChem offers high-quality (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-1-Aktivität
Diese Verbindung wurde auf ihr Potenzial als Anti-HIV-1-Mittel untersucht. Forscher synthetisierten eine Reihe von Derivaten, die 1,3,4-Oxadiazol- und 1,3,4-Thiadiazolringe enthielten. Diese Verbindungen wurden auf ihre in-vitro-Anti-HIV-1-Aktivität hin untersucht. Bemerkenswert ist, dass die meisten der getesteten Verbindungen moderate inhibitorische Eigenschaften gegenüber dem HIV-1-Virus (NL4-3) in Hela-Zellkulturen zeigten. Insbesondere die Verbindungen 11e und 11b zeigten die höchste Aktivität mit Hemmraten von 51 % bzw. 48 % bei einer Konzentration von 100 μM. Molekular-Docking-Studien zeigten, dass diese Verbindungen an der aktiven Stelle der HIV-1-Integrase (IN) binden, wobei das Keto-Sauerstoffatom an Position C-4 und das Stickstoffatom des Thiadiazol- oder Oxadiazolrings das Mg^2+-Ion chelatieren .
Medizinische Chemie und bioorganische Anwendungen
Kondensierte Heterocyclen mit Brückenstickstoffatomen sind wertvolle Bausteine in der medizinischen Chemie und der bioorganischen Forschung. Das Pyrido[1,2-a]pyrimidin-Gerüst, einschließlich unserer Verbindung von Interesse, hat aufgrund seiner biologischen Aktivität Aufmerksamkeit erregt. Weitere Studien könnten sein Potenzial als Gerüst für die Medikamentenentwicklung untersuchen .
Antiepileptische Eigenschaften
In einem anderen Zusammenhang wurden Analoga dieser Verbindung synthetisiert und auf ihre antiepileptische Aktivität hin untersucht. Insbesondere 3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino}propanenitril (25) und 3-[(2,2-Difluor-2H-1,3-benzodioxol-5-yl)(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitril (27) zeigten eine potente antiepileptische Aktivität sowohl in maximalen Elektroschock-(MES)- als auch in Pentylentetrazol-(PTZ)-induzierten Krampfanfalltests. Wichtig ist, dass diese Verbindungen nur geringe motorische Störungen verursachten, wie im Rotarod-Test gezeigt wurde .
Eigenschaften
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c1-33-19-8-6-7-18(14-19)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)34-16-17-13-24(30)28-12-5-4-11-23(28)27-17/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYVXGBUSHZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461295.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)

![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2461303.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2461309.png)


![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
